Potency Advantage Over DPI in cAMP Assays
GPR3 agonist-2 (compound 32) demonstrates a 3.8-fold improvement in potency over the parent compound diphenyleneiodonium chloride (DPI) in stimulating cAMP accumulation in HEK293 cells stably expressing human GPR3 [1]. The compound also maintains high efficacy (90%) relative to DPI, classifying it as a full agonist .
| Evidence Dimension | Potency (EC50) for cAMP accumulation |
|---|---|
| Target Compound Data | EC50 = 260 nM |
| Comparator Or Baseline | Diphenyleneiodonium chloride (DPI): EC50 = 1 μM (1000 nM) |
| Quantified Difference | 3.8-fold lower EC50 (260 nM vs. 1000 nM) |
| Conditions | HEK293 cells stably expressing human GPR3; cAMP accumulation measured by HTRF assay |
Why This Matters
This potency improvement reduces the compound concentration required for maximal receptor activation, minimizing potential off-target effects in cellular assays.
- [1] Gay EA, Harris DL, Wilson JW, Blough BE. The development of diphenyleneiodonium analogs as GPR3 agonists. Bioorg Med Chem Lett. 2023 Oct 1;94:129427. doi: 10.1016/j.bmcl.2023.129427. View Source
